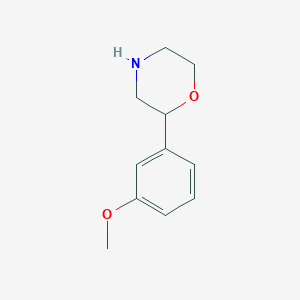

2-(3-Methoxyphenyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLJFWAWNVWBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640604 | |

| Record name | 2-(3-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017395-60-6 | |

| Record name | 2-(3-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxyphenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)morpholine

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for producing 2-(3-Methoxyphenyl)morpholine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The morpholine ring is a privileged structure known to improve the pharmacokinetic profile of bioactive molecules, and its substitution with an aryl group at the 2-position creates a core found in numerous pharmacologically active compounds, including analogues of stimulants like phenmetrazine.[1][2][3] This document moves beyond a simple recitation of procedures to offer a detailed analysis of the primary synthetic strategies, including reductive amination, intramolecular cyclization, and modern asymmetric approaches. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in the rational design and execution of synthetic routes to this valuable compound.

Introduction: The Significance of the 2-Aryl-Morpholine Scaffold

The 2-aryl-morpholine framework is a cornerstone in the design of centrally acting agents. The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), was historically used as an anorectic and is a potent norepinephrine-dopamine releasing agent.[1][3][4] The specific substitution pattern, such as the 3-methoxyphenyl group in the target molecule, allows for fine-tuning of the pharmacological profile, potentially altering receptor affinity and metabolic stability.[5] Derivatives of morpholine are explored for a vast range of therapeutic applications, including anti-inflammatory, anti-hyperlipidemic, and cytotoxic activities, making efficient and versatile synthetic access to these scaffolds a critical objective in modern medicinal chemistry.[6][7]

This guide is structured to provide a logical progression from fundamental retrosynthetic analysis to detailed discussions of the most effective synthetic pathways. Each section is designed as a self-validating system, offering both the "how" and the "why" to empower researchers to not only replicate the findings but also to adapt them to their specific research goals.

Retrosynthetic Analysis and Strategic Overview

A rational approach to the synthesis of this compound begins with a retrosynthetic analysis to identify the most logical bond disconnections. The core morpholine heterocycle presents several strategic opportunities for its construction.

Caption: Retrosynthetic analysis of this compound.

The two primary strategies involve:

-

Strategy A (Intramolecular Cyclization): Disconnecting one of the heteroatom-carbon bonds (C-N or C-O) reveals a linear amino alcohol precursor. This is a robust and widely used method.

-

Strategy B (Reductive Amination): A more convergent approach involving the simultaneous or sequential formation of two bonds, typically from a carbonyl compound and an amino alcohol.

We will now explore these strategies in detail.

Pathway I: Synthesis via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds and is well-suited for constructing the morpholine ring in a convergent manner.[8][9] The general principle involves the condensation of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

Conceptual Workflow

This specific synthesis begins with the reaction of a suitable α-functionalized ketone, such as 2-bromo-1-(3-methoxyphenyl)ethan-1-one, with ethanolamine. The initial reaction forms a hemiaminal intermediate which cyclizes to a dehydromorpholine. This unsaturated intermediate is then reduced to the final saturated morpholine ring.

Caption: Workflow for the Reductive Amination pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine

-

To a stirred solution of 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

-

Add ethanolamine (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS until the starting ketone is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude dehydromorpholine intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reduction to this compound

-

Dissolve the crude intermediate from Step 1 in methanol (MeOH, 0.2 M) and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Quench the reaction by slowly adding water (5 volumes).

-

Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Scientific Rationale and Field Insights

-

Choice of Base: Potassium carbonate is a sufficiently strong base to facilitate the initial condensation and subsequent intramolecular cyclization, while being mild enough to prevent significant side reactions.

-

Reducing Agent: Sodium borohydride is a cost-effective and operationally simple reducing agent for imines. For substrates with reducible functional groups sensitive to NaBH₄, a milder reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like dichloroethane (DCE) would be the preferred choice, as it offers greater selectivity.[9]

-

One-Pot Variation: This two-step process can often be telescoped into a one-pot procedure, where after the formation of the dehydromorpholine, the solvent is switched to methanol and the reduction is carried out directly. This improves operational efficiency, particularly on a larger scale.

Pathway II: Synthesis via Intramolecular Cyclization

This strategy relies on forming a linear precursor that already contains all the necessary atoms for the morpholine ring and inducing a ring-closing reaction. A highly effective modern approach utilizes ethylene sulfate as a two-carbon electrophile to annulate 1,2-amino alcohols, providing a green and efficient alternative to traditional methods involving haloacetyl chlorides.[10][11]

Conceptual Workflow

The synthesis starts with a readily available 1,2-amino alcohol, 2-amino-1-(3-methoxyphenyl)ethanol. This precursor is N-alkylated with ethylene sulfate to form a sulfate ester intermediate, which is then cyclized under basic conditions to yield the target morpholine.

Sources

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted phenylmorpholine [medbox.iiab.me]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 4. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 5. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prezi.com [prezi.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(3-Methoxyphenyl)morpholine

Abstract

This technical guide provides a comprehensive overview of 2-(3-methoxyphenyl)morpholine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The morpholine scaffold is a well-established pharmacophore known to impart favorable pharmacokinetic and metabolic properties to bioactive molecules.[1][2] When coupled with the 3-methoxyphenyl moiety, a common feature in centrally-acting agents, the resulting structure presents a compelling template for novel therapeutic discovery.[3] This document details the core chemical properties, outlines a robust synthetic protocol, describes essential analytical characterization techniques, and explores the potential pharmacological landscape of this compound and its analogs. It is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities for the central nervous system (CNS) and beyond.

Introduction: The Strategic Value of the 2-Aryl-Morpholine Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, valued for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1][3] Its flexible, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom allow it to engage in diverse interactions with biological targets.[3] The incorporation of an aryl group at the 2-position introduces a critical element for molecular recognition, enabling interactions with aromatic residues within protein binding pockets.

The choice of a 3-methoxyphenyl substituent is particularly strategic. This group is frequently found in compounds targeting the central nervous system, where the methoxy group can act as a hydrogen bond acceptor and influence electronic properties, while the phenyl ring provides a scaffold for various receptor interactions.[4][5] This guide will use this compound as a focal point to explore the synthesis, properties, and potential of this important class of molecules.

Physicochemical and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [6] |

| Molecular Weight | 193.24 g/mol | [6] |

| Monoisotopic Mass | 193.11028 Da | [6] |

| Predicted XlogP | 1.3 | [6] |

| Predicted Hydrogen Bond Donor Count | 1 | [7] |

| Predicted Hydrogen Bond Acceptor Count | 3 | [7] |

| Predicted Rotatable Bond Count | 2 | [7] |

| Predicted Polar Surface Area | 30.9 Ų | [8] |

| CAS Number | Not assigned (Racemate) | |

| (S)-enantiomer CAS | 1213143-13-5 | [8] |

Note: XlogP is a measure of lipophilicity, a critical parameter for predicting blood-brain barrier permeability.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-substituted morpholines can be achieved through various established routes.[9][10] A common and effective strategy involves the cyclization of a corresponding 2-amino-1-phenylethanol derivative. The following protocol is a robust and adaptable method for the synthesis of this compound from commercially available starting materials.

Rationale for Synthetic Strategy

This two-step synthesis begins with the formation of the key intermediate, 2-amino-1-(3-methoxyphenyl)ethanol, via the reduction of an α-amino ketone. This intermediate is then cyclized by reaction with a two-carbon electrophile, such as 2-chloroethanol or a protected equivalent, under basic conditions to form the morpholine ring. This approach is favored for its reliability and the commercial availability of the necessary precursors.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of 2-Amino-1-(3-methoxyphenyl)ethanol

-

Amine Formation: To a solution of 2-bromo-3'-methoxyacetophenone (1.0 eq) in chloroform, add hexamethylenetetramine (1.1 eq). Reflux the mixture for 4 hours. Cool the reaction mixture, filter the resulting solid, and wash with diethyl ether. Treat the solid with a mixture of ethanol and concentrated hydrochloric acid and reflux for 6 hours to hydrolyze the quaternary salt. After cooling, filter the ammonium salt and neutralize the filtrate with a saturated sodium bicarbonate solution to precipitate the crude 2-amino-1-(3-methoxyphenyl)ethanone.

-

Ketone Reduction: Dissolve the crude amino ketone in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction for 2 hours at room temperature.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-amino-1-(3-methoxyphenyl)ethanol as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Cyclization: In a round-bottom flask, dissolve the crude 2-amino-1-(3-methoxyphenyl)ethanol (1.0 eq) in dimethylformamide (DMF). Add potassium carbonate (2.5 eq) and 2-chloroethanol (1.2 eq).

-

Reaction: Heat the mixture to 90-100 °C and stir overnight under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Caption: Standard analytical workflow for compound validation.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons of the 3-methoxyphenyl ring (multiplets between 6.8 and 7.3 ppm), and the diastereotopic protons of the morpholine ring. The morpholine protons would appear as a series of complex multiplets between approximately 2.8 and 4.2 ppm, integrating to 7 protons (including the N-H proton, which may be broad or exchangeable). The proton at the C2 position, adjacent to the aryl group, would likely appear as a doublet of doublets around 4.5 ppm.

-

¹³C NMR (Carbon NMR): The spectrum should display 11 distinct carbon signals. Key resonances would include the methoxy carbon at ~55 ppm, the morpholine ring carbons between ~45 and 75 ppm, and the aromatic carbons between ~110 and 160 ppm, with the carbon attached to the oxygen of the methoxy group being the most downfield aromatic signal.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would confirm the molecular weight. The ESI-MS in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 194.1176.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature a broad N-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for aromatic and aliphatic groups just below and above 3000 cm⁻¹, a strong C-O-C ether stretch around 1100-1250 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Pharmacological Considerations and Potential Applications

While direct pharmacological data for this compound is scarce, its structural components suggest significant potential, particularly in CNS drug discovery.[3]

The Role of the Morpholine Ring in CNS Drugs

The morpholine moiety is a key component in numerous CNS-active drugs. It is recognized for its ability to:

-

Improve Pharmacokinetics: By increasing polarity and providing a site for metabolic N-dealkylation, it can fine-tune the half-life and clearance of a drug.[1]

-

Act as a Scaffold: It provides a rigid, yet conformationally flexible, three-dimensional structure that can orient pharmacophoric elements for optimal receptor binding.[3]

-

Enhance Potency: The oxygen and nitrogen atoms can participate in crucial hydrogen bonding interactions within receptor active sites.[3]

The Significance of the 3-Methoxyphenyl Group

The 3-methoxyphenyl group is a well-known pharmacophore in ligands for various CNS targets, including:

-

Opioid Receptors: Many potent opioid agonists and antagonists feature this moiety.

-

Serotonin and Dopamine Receptors: It is a common structural element in antipsychotics and antidepressants.

-

NMDA Receptors: Analogs such as 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine have shown affinity for the NMDA receptor, suggesting a potential role in modulating dissociative and anesthetic effects.[4]

Potential Therapeutic Areas

Given its structure, this compound and its derivatives represent promising leads for:

-

Neuropathic Pain and Depression: The combination of a morpholine scaffold with a 3-methoxyphenyl group is reminiscent of structures known to interact with monoamine transporters or opioid receptors.[11]

-

Neurodegenerative Diseases: The ability of the morpholine ring to improve blood-brain barrier penetration makes this scaffold attractive for developing agents against targets implicated in diseases like Alzheimer's and Parkinson's.[3]

-

Anticonvulsants: Modulation of ion channels or receptors like NMDA could lead to anticonvulsant activity.

The logical relationship between the structural components and potential therapeutic applications can be visualized as follows:

Caption: Structure-activity relationship and potential applications.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, handling precautions must be based on the properties of the parent morpholine heterocycle and general principles of chemical safety for novel research compounds.

-

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][13]

-

Hazards of Morpholine: Morpholine itself is flammable, harmful if swallowed, and toxic in contact with skin or if inhaled. It can cause severe skin burns and eye damage.[2][14] It is reasonable to assume that this compound may share some of these hazardous properties.

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[12]

Conclusion

This compound stands as a compound of high strategic value for medicinal chemists and drug discovery scientists. While direct experimental data remains limited, its constituent parts—the privileged morpholine scaffold and the CNS-active 3-methoxyphenyl moiety—provide a strong rationale for its synthesis and investigation. This guide has offered a comprehensive framework for its preparation, characterization, and potential applications. The provided protocols and analytical insights serve as a foundational resource for researchers aiming to explore the rich chemical and pharmacological space of 2-aryl-morpholine derivatives, paving the way for the discovery of next-generation therapeutics.

References

-

Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 10(3), 526-535. Available at: [Link]

-

Cignarella, G., Mabilia, M., & Sanna, P. (1985). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 28(3), 294-299. Available at: [Link]

-

Whitelock, S. L., & Ahmad, M. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(2), 117-128. Available at: [Link]

-

Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S2), 2219-2234. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Vitale, P., Scilimati, A., & Lograno, M. D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1834-1854. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 40-51. Available at: [Link]

-

Aslam, S., Ahmad, M., & Mubashra, S. (2024). Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]

-

Credi, A., Dumas, S., Silvi, S., & Venturi, M. (n.d.). Supporting Information. Available at: [Link]

-

da Silva, J. F., Menegatti, R., & de Oliveira, H. C. B. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11(48), 30143-30155. Available at: [Link]

-

Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. Retrieved January 12, 2026, from [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (S)-3-(3-Methoxyphenyl)morpholine. Retrieved January 12, 2026, from [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

-

PubChem. (n.d.). 3-MeO-PCMo. Retrieved January 12, 2026, from [Link]

-

Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Available at: [Link]

-

Redox. (2022). Safety Data Sheet Morpholine. Available at: [Link]

-

Aceto. (2020). Morpholine - SAFETY DATA SHEET. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nexchem.co.uk [nexchem.co.uk]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-3-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 42183281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. redox.com [redox.com]

- 14. trc-corp.com [trc-corp.com]

A Technical Guide to the Physicochemical Characterization of 2-(3-Methoxyphenyl)morpholine

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges. A significant portion of late-stage attrition can be traced back to suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential for toxicity.[2][3] Therefore, a comprehensive understanding and early optimization of these properties are not merely procedural; they are cornerstones of a successful drug discovery campaign.[4]

This guide provides an in-depth framework for the physicochemical characterization of 2-(3-Methoxyphenyl)morpholine , a substituted morpholine derivative. The morpholine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[5][6] Its presence often imparts favorable properties, including metabolic stability and aqueous solubility.[7] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable experimental protocols to thoroughly profile this, or structurally similar, molecules.

While specific experimental data for the 2-(3-methoxyphenyl) positional isomer is not extensively available in public databases, this guide will establish the critical parameters to be evaluated. We will leverage data from closely related isomers, such as (S)-3-(3-Methoxyphenyl)morpholine and 4-(3-Methoxyphenyl)morpholine , for illustrative purposes, while emphasizing the necessity of independent experimental verification for the specific compound of interest.

Molecular Identity and Structural Attributes

A precise definition of the molecular structure is the foundational step for all subsequent characterization. The identity of this compound must be unequivocally confirmed through a combination of spectroscopic and spectrometric techniques.

Table 1: Core Molecular Identifiers for this compound and Related Isomers

| Property | This compound (Target) | (S)-3-(3-Methoxyphenyl)morpholine[8] | 4-(3-Methoxyphenyl)morpholine[9] |

| IUPAC Name | This compound | (3S)-3-(3-methoxyphenyl)morpholine | 4-(3-methoxyphenyl)morpholine |

| CAS Number | Not readily available | 1213143-13-5 | 32040-09-8 |

| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol | 193.24 g/mol | 193.24 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1)C2COCCN2 | COC1=CC=CC(=C1)[C@H]2COCCN2 | COC1=CC=CC(=C1)N2CCOCC2 |

Note: Data for isomers are sourced from PubChem and are provided for comparative context.

Recommended Protocol: Structure Verification via NMR and Mass Spectrometry

Objective: To confirm the chemical structure and assess the purity of the synthesized this compound.

Methodology:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR spectra to confirm the proton environment, including the characteristic signals for the methoxy group, the aromatic protons (with their specific splitting pattern for a meta-substituted ring), and the diastereotopic protons of the morpholine ring.

-

Acquire ¹³C NMR spectra to verify the number and type of carbon atoms.

-

Employ 2D NMR techniques (e.g., COSY, HSQC) to establish connectivity between protons and carbons, confirming the 2-substitution pattern on the morpholine ring.

-

-

High-Resolution Mass Spectrometry (HRMS):

Lipophilicity: The Balance Between Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[4] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. An optimal logP is essential; excessively high values can lead to poor solubility and increased metabolic clearance, while low values may hinder membrane permeability.[10]

Table 2: Computed Lipophilicity and "Druglikeness" Parameters

| Parameter | Guideline (Lipinski's Rule of 5)[11] | (S)-3-(3-Methoxyphenyl)morpholine[8] | 4-(3-Methoxyphenyl)morpholine[9] |

| Molecular Weight | < 500 Da | 193.24 | 193.24 |

| logP (XLogP3) | < 5 | 0.9 | 1.3 |

| H-Bond Donors | ≤ 5 | 1 | 0 |

| H-Bond Acceptors | ≤ 10 | 3 | 3 |

The computed logP values for the related isomers are well within the desirable range for orally bioavailable drugs, suggesting that this compound is likely to possess favorable membrane permeability characteristics. However, experimental determination is crucial as computational models can vary.

Recommended Protocol: Determination of logD₇.₄

For ionizable compounds, the distribution coefficient (logD) at a physiological pH of 7.4 provides a more biologically relevant measure of lipophilicity than logP.

Objective: To experimentally measure the distribution of this compound between an aqueous buffer and an organic solvent at pH 7.4.

Methodology (Shake-Flask Method):

-

Prepare a phosphate buffer solution at pH 7.4.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of the pH 7.4 buffer and n-octanol.

-

Cap the vial and shake vigorously for 1-2 hours to allow for partitioning equilibrium.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully remove an aliquot from both the aqueous and organic layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.[12]

-

Calculate logD₇.₄ using the formula: logD₇.₄ = log([Concentration in Octanol] / [Concentration in Aqueous]).

Ionization State (pKa): The Key to Solubility and Receptor Interaction

The pKa, the pH at which a compound is 50% ionized, is a pivotal parameter that influences solubility, absorption, and the potential for drug-target interactions.[13] As a secondary amine, the morpholine nitrogen of this compound is basic and will be protonated at physiological pH, forming a positively charged morpholinium ion.[14][15] This ionization is critical for aqueous solubility.

A predicted pKa for the basic nitrogen in the related isomer 2-(2-Methoxyphenyl)morpholine is 8.56, while a predicted pKa for 4-(3-Methoxyphenyl)morpholine is 4.77.[16][17] This significant variation underscores the profound impact of substituent position and highlights the unreliability of predictions for a specific, unmeasured isomer. Experimental determination is mandatory.

Recommended Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant of the conjugate acid of this compound.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Calibrate a pH meter with standard buffers.

-

Accurately weigh and dissolve a sample of the compound in a solution of deionized water, potentially with a co-solvent like methanol if solubility is low.

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the compound has been neutralized (the half-equivalence point).

Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical barrier for many drug candidates. Insufficient solubility leads directly to low and erratic absorption, undermining the therapeutic potential of an otherwise potent compound.[4] For a basic compound like this compound, solubility is expected to be pH-dependent, being higher at lower pH where the molecule is predominantly in its protonated, cationic form.

Recommended Protocol: Kinetic and Thermodynamic Solubility Assays

Objective: To measure the solubility of the compound under different conditions relevant to drug discovery.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Laboratory analysis of morpholine (CAS: 110-91-8) - Analytice [analytice.com]

- 6. researchgate.net [researchgate.net]

- 7. atamankimya.com [atamankimya.com]

- 8. (S)-3-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 42183281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. helixchrom.com [helixchrom.com]

- 13. What are the physicochemical properties of drug? [lookchem.com]

- 14. Morpholine - Wikipedia [en.wikipedia.org]

- 15. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 16. 32040-09-8 CAS MSDS (4-(3-Methoxyphenyl)morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. 1001940-35-7 CAS MSDS (2-(2-Methoxy-phenyl)-morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)morpholine, a molecule of interest within the broader class of morpholine-containing compounds. While direct research on this specific molecule is nascent, this document synthesizes available data, draws logical inferences from structurally related compounds, and presents a framework for its synthesis, characterization, and potential pharmacological evaluation.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties, metabolic stability, and its presence in numerous approved and experimental drugs.[1][2] Its unique structure, featuring both an amine and an ether functional group, allows for a range of interactions with biological targets and can improve a molecule's pharmacokinetic profile.[3] this compound, with its CAS Number 1017395-60-6, represents an intriguing yet underexplored member of this chemical family.[4] The presence of the methoxyphenyl group suggests potential for interactions with targets in the central nervous system (CNS), a hypothesis supported by studies on structurally analogous compounds.[5]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for any research and development endeavor. The predicted properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1017395-60-6 | [4] |

| Molecular Formula | C11H15NO2 | [6] |

| Molecular Weight | 193.24 g/mol | [7] |

| Monoisotopic Mass | 193.11028 Da | [6] |

| XlogP (predicted) | 1.3 | [6] |

| SMILES | COC1=CC=CC(=C1)C2CNCCO2 | [6] |

| InChI | InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3 | [6] |

| InChIKey | NTLJFWAWNVWBLY-UHFFFAOYSA-N | [6] |

These predicted values suggest a compound with moderate lipophilicity, suitable for potential oral bioavailability and blood-brain barrier penetration.[3]

Synthesis and Characterization

While a specific, validated synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be designed based on established methodologies for morpholine synthesis.[8][9][10]

Proposed Synthetic Pathway

A logical approach would involve the reaction of a suitably protected ethanolamine derivative with a 3-methoxyphenacyl halide, followed by cyclization.

Caption: Proposed synthetic route for this compound.

Hypothetical Experimental Protocol

-

Synthesis of 3-Methoxyphenacyl bromide: 3-Methoxyacetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the corresponding α-bromo ketone.

-

Alkylation of N-Boc-ethanolamine: N-Boc-ethanolamine is reacted with 3-methoxyphenacyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile).

-

Deprotection and Cyclization: The resulting intermediate is treated with a strong acid (e.g., trifluoroacetic acid) to remove the Boc protecting group, followed by heating to induce intramolecular cyclization to form the morpholinone intermediate.

-

Reduction to this compound: The morpholinone is reduced using a strong reducing agent such as lithium aluminum hydride in an ethereal solvent like tetrahydrofuran to yield the final product.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard battery of analytical techniques.

Caption: Standard workflow for the characterization of the target compound.

Analytical methods for related morpholine compounds, such as HPLC and GC-MS, have been well-documented and can be adapted for this molecule.[11][12][13]

Potential Biological Activity and Mechanism of Action

While no direct pharmacological data for this compound exists, its structural similarity to other psychoactive compounds provides a basis for hypothesizing its potential biological targets.

NMDA Receptor Modulation

The structurally related compound, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), has been shown to have a moderate affinity for the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine.[5] This suggests that this compound may also function as an NMDA receptor antagonist. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders.

Caption: Hypothesized mechanism of action at the NMDA receptor.

Broader Pharmacological Potential

The morpholine moiety is present in drugs targeting a wide array of biological systems.[1][14] These include antidepressants, anxiolytics, and agents for treating neurodegenerative diseases.[15][16] The presence of the morpholine ring can enhance a molecule's ability to cross the blood-brain barrier, making it a valuable scaffold in CNS drug discovery.[3][17] Therefore, this compound warrants investigation for a range of CNS activities beyond NMDA receptor modulation.

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the biological activity of this compound.

Caption: A workflow for the biological evaluation of the target compound.

-

Primary Screening: The compound should be screened against a panel of CNS receptors and enzymes, with a primary focus on glutamate receptors like NMDA, as well as serotonin and dopamine receptors, given the prevalence of the methoxyphenyl moiety in CNS-active compounds.

-

Functional Assays: Positive hits from the primary screen should be followed up with functional assays (e.g., calcium imaging for NMDA receptor activity, or neurotransmitter uptake assays) to determine if the compound acts as an agonist, antagonist, or modulator.

-

In Vivo Models: Promising candidates would then be evaluated in animal models of relevant CNS disorders, such as models for depression, anxiety, or neurodegeneration, to assess their therapeutic potential.

Conclusion and Future Directions

This compound is a compound with significant, albeit currently unexplored, potential in the field of drug discovery. Its structural features suggest a likely interaction with CNS targets, particularly the NMDA receptor. This guide provides a foundational framework for initiating research into this molecule, from its synthesis and characterization to a logical progression of biological evaluation.

Future research should focus on the efficient, scalable synthesis of this compound and its analogs. A thorough investigation of its pharmacological profile is warranted to identify its primary biological targets and elucidate its mechanism of action. Such studies will be crucial in determining whether this compound can be developed into a valuable research tool or a lead candidate for the treatment of neurological or psychiatric disorders.

References

- This compound.Chemical Label.

- Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.PubMed.

- This compound (C11H15NO2).PubChemLite.

- Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine.NIH.

- 4-(2-Chloro-3-methoxyphenyl)morpholine.Smolecule.

- T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³).OSHA.

- An updated review on morpholine derivatives with their pharmacological actions.

- Separation of Morpholine, 4-(3-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.SIELC Technologies.

- 4-[3-(2-methoxyphenoxy)-3-phenylpropyl]morpholine price & availability.MOLBASE.

- 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335.PubChem.

- 4-(3-methoxyphenyl)morpholine | CAS#:32040-09-8.Chemsrc.

- Morpholine, 4-(3-methoxy-4-nitrophenyl)- - Substance Details.SRS | US EPA.

- 4-(3-Methoxyphenyl)morpholine | 32040-09-8.ChemicalBook.

- Morpholine.Merck Index.

- Morpholine – Knowledge and References.Taylor & Francis.

- Biological activities of morpholine derivatives and molecular targets involved.

- (PDF) Morpholines. Synthesis and Biological Activity.

- A review on pharmacological profile of Morpholine derivatives.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.PubMed.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.PMC - NIH.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Chemical synthesis of morpholine derivatives.

- Morpholine.Wikipedia.

- Morpholine: Chemical Properties, Reactivity and Uses.ChemicalBook.

- Green Synthesis of Morpholines via Selective Monoalkyl

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.PubMed.

- 2-[(3-Phenoxyphenyl)methyl]morpholine | C17H19NO2 | CID 152348752.PubChem.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom

- Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chrom

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemical-label.com [chemical-label.com]

- 5. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Separation of Morpholine, 4-(3-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data of 2-(3-Methoxyphenyl)morpholine"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenyl)morpholine

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and synthetic accessibility.[1] The precise structural confirmation of novel morpholine analogues is paramount for drug development, regulatory submission, and intellectual property protection. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, a representative member of this important class. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple data repository. It explains the causal logic behind the spectroscopic signatures, outlines best-practice experimental protocols, and demonstrates how an integrated, multi-technique approach provides unambiguous structural verification.

Molecular Structure and Analytical Significance

This compound (Molecular Formula: C₁₁H₁₅NO₂; Molecular Weight: 193.24 g/mol ) is a chiral secondary amine featuring a morpholine ring substituted at the C2 position with a 3-methoxyphenyl group.[2][3] This substitution pattern introduces distinct structural features—an aromatic ring, an ether, a secondary amine, and a C-O-C bond within the saturated heterocycle—each of which produces a characteristic spectroscopic signal.

Accurate characterization is critical. Isomeric confusion, such as with the 4-(3-methoxyphenyl)morpholine analogue, can lead to drastically different pharmacological profiles.[4][5] Therefore, a robust analytical package is not merely procedural but is the foundation of scientific integrity for any subsequent research or development.

Figure 1: Labeled Structure of this compound

(Self-generated image for illustrative purposes)The Workflow of Structural Elucidation

The definitive identification of a novel chemical entity is a holistic process. It begins with sample preparation and proceeds through multiple, orthogonal analytical techniques. The data from each technique provides a piece of the puzzle, and only through their synthesis can the full structure be confirmed with confidence.

Diagram 1: A generalized workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Expertise & Experience: MS is the first-line technique for determining molecular weight, providing immediate confirmation of the elemental formula. For a molecule like this, which contains a basic nitrogen, Electrospray Ionization (ESI) in positive mode is the method of choice due to its soft ionization, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., TOF or Quadrupole).

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

Analysis: Identify the base peak corresponding to the protonated molecule. High-resolution MS (HRMS) can provide the exact mass to confirm the elemental composition.

Predicted Data & Interpretation

The analysis will primarily focus on the molecular ion and key fragments that reveal the molecule's core components.

| Feature | Predicted m/z | Interpretation |

| Molecular Ion [M] | 193.11 | The nominal molecular mass of C₁₁H₁₅NO₂. [2] |

| [M+H]⁺ (ESI) | 194.1176 | The protonated molecular ion, expected as the base peak in ESI-MS. The exact mass confirms the formula C₁₁H₁₆NO₂⁺. [2] |

| Major Fragment | 86.06 | Corresponds to the cleavage of the C2-aryl bond, resulting in a protonated morpholine fragment or a related ion, [C₄H₈NO]⁺. [6] |

| Major Fragment | 108.05 | Corresponds to the 3-methoxyphenyl fragment [C₇H₈O]⁺• after cleavage and rearrangement. |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum is a molecular fingerprint. For this compound, we expect to see characteristic absorptions for the N-H bond, the aromatic ring, the aliphatic C-H bonds of the morpholine ring, and the C-O stretches of both the ether and the morpholine oxygen.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat sample (if an oil) or solid powder directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

Data Range: Collect data from 4000 to 600 cm⁻¹. [7]5. Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted Data & Interpretation

The IR spectrum will confirm the presence of all key functional moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3300 | Medium | N-H stretch of the secondary amine. [8] |

| 3100 - 3000 | Weak | Aromatic C-H stretch. |

| 2950 - 2850 | Strong | Aliphatic C-H stretches (symmetric and asymmetric) from the morpholine ring CH₂ groups. [9] |

| 1600, 1475 | Medium | C=C stretching vibrations characteristic of the aromatic ring. |

| 1250 | Strong | Asymmetric C-O-C stretch, characteristic of the aryl-alkyl ether (Ar-O-CH₃). [10] |

| 1120 | Strong | C-O-C stretch from the aliphatic ether within the morpholine ring. [9] |

| 1040 | Strong | Symmetric C-O-C stretch from the aryl-alkyl ether. [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure and connectivity of an organic molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. The combination provides an unambiguous map of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. [11]3. ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse, sufficient relaxation delay (d1), and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

| Hₙ | 1.5 - 2.5 | broad s | 1H | N-H proton. The chemical shift is variable and the signal is often broad due to quadrupole broadening and exchange. |

| H₃ₐ | 2.7 - 2.9 | m | 1H | Morpholine proton on C3. Part of a complex multiplet system. |

| H₃ₑ | 3.0 - 3.2 | m | 1H | Morpholine proton on C3. Part of a complex multiplet system. |

| H₅ₐ | 2.7 - 2.9 | m | 1H | Morpholine proton on C5. Part of a complex multiplet system. |

| H₅ₑ | 3.0 - 3.2 | m | 1H | Morpholine proton on C5. Protons on carbons adjacent to nitrogen typically appear in this region. [12] |

| H₆ₐ | 3.6 - 3.8 | m | 1H | Morpholine proton on C6. Diastereotopic and coupled to H6e and H5 protons. Downfield due to adjacent oxygen. |

| H₆ₑ | 3.9 - 4.1 | m | 1H | Morpholine proton on C6. Diastereotopic and coupled to H6a and H5 protons. Downfield due to adjacent oxygen. [12] |

| H₂ | 4.2 - 4.4 | dd | 1H | Methine proton on C2. Significantly downfield due to being benzylic and adjacent to both oxygen and nitrogen atoms. |

| H₇ | 3.82 | s | 3H | Methoxy (-OCH₃) protons. A characteristic sharp singlet. |

| Hₐ | 6.8 - 6.9 | dd | 1H | Aromatic proton ortho to the morpholine group. |

| Hₑ | 6.9 - 7.0 | t | 1H | Aromatic proton ortho to the methoxy group. |

| Hₒ | 6.9 - 7.0 | d | 1H | Aromatic proton para to the methoxy group. |

| Hₚ | 7.2 - 7.3 | t | 1H | Aromatic proton para to the morpholine group, experiencing deshielding from the adjacent C-H bond. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Label (Fig. 1) | Predicted δ (ppm) | Assignment & Rationale |

| C₅ | 46 - 48 | Morpholine carbon adjacent to nitrogen. [13] |

| C₃ | 50 - 52 | Morpholine carbon adjacent to nitrogen. |

| C₇ | 55 - 56 | Methoxy (-OCH₃) carbon. |

| C₆ | 67 - 69 | Morpholine carbon adjacent to oxygen. [13] |

| C₂ | 75 - 78 | Methine carbon at C2. Significantly downfield due to attachment to both the aromatic ring, oxygen, and nitrogen. |

| Cₑ | 112 - 114 | Aromatic CH carbon ortho to the methoxy group. Shielded by the electron-donating OCH₃ group. |

| Cₒ | 113 - 115 | Aromatic CH carbon para to the methoxy group. Shielded by the electron-donating OCH₃ group. |

| Cₐ | 119 - 121 | Aromatic CH carbon ortho to the morpholine group. |

| Cₚ | 129 - 131 | Aromatic CH carbon meta to the methoxy group. |

| Cᵢ | 142 - 144 | Aromatic ipso-carbon attached to the morpholine ring. |

| Cₓ | 159 - 161 | Aromatic ipso-carbon attached to the methoxy group. Significantly downfield due to the oxygen attachment. [14] |

Integrated Spectroscopic Analysis

Diagram 2: Integrated data confirming the molecular structure.

Narrative: A sample presenting an [M+H]⁺ ion at m/z 194.1176 confirms the elemental formula C₁₁H₁₅NO₂. The IR spectrum validates the presence of an N-H group, an aromatic ring, and ether linkages. The ¹³C NMR spectrum shows exactly 11 distinct carbon signals, including four in the aliphatic region and six in the aromatic region, plus a methoxy carbon, perfectly matching the expected structure. Finally, the ¹H NMR provides the definitive map: it shows the four aromatic protons with a splitting pattern characteristic of 1,3-disubstitution, a methoxy singlet, seven distinct morpholine protons with appropriate chemical shifts, and the key downfield methine proton (H₂) confirming the C2 substitution pattern. The combination of these orthogonal data points provides an unassailable confirmation of the structure as this compound.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of modern analytical principles. Through a logical, multi-technique workflow, every structural feature of the molecule can be assigned a specific, predictable spectroscopic signal. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this compound, distinguish it from its isomers, and ensure the quality and integrity of their scientific work.

References

- Supporting Information. (n.d.).

- PubChemLite. (n.d.). This compound (C11H15NO2).

- Brandt, S. D., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 9(10), 1547-1558. DOI: 10.1002/dta.2213.

- Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

- Electronic Supplementary Information: Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (2016). The Royal Society of Chemistry.

- US EPA. (n.d.). Morpholine, 4-(3-methoxy-4-nitrophenyl)- - Substance Details.

-

PubChem. (n.d.). 3-MeO-PCMo. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved January 12, 2026, from [Link]

- PubChemLite. (n.d.). 2-(4-fluoro-3-methoxyphenyl)morpholine (C11H14FNO2).

-

MOLBASE. (n.d.). 4-[3-(2-methoxyphenoxy)-3-phenylpropyl]morpholine price & availability. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (S)-3-(3-Methoxyphenyl)morpholine. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Morpholine - IR Spectrum. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved January 12, 2026, from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- Savina, L. I., & Sokolov, A. A. (n.d.). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION.

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal, 13(2s). Retrieved January 12, 2026, from [Link]

-

Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 4-[3-(methoxymethoxy)phenyl]morpholine. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). N-[2-(3,4-DIMETHOXYPHENYL)-ETHYL]-MORPHOLINE. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Morpholine - Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Phenol, 2-methoxy-. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

IS NIR Spectra. (2012). NICODOM Ltd. Retrieved January 12, 2026, from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. (S)-3-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 42183281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Morpholine [webbook.nist.gov]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine [webbook.nist.gov]

- 10. Phenol, 2-methoxy- [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. acdlabs.com [acdlabs.com]

- 13. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Mass Spectrometry of 2-(3-Methoxyphenyl)morpholine

Publication Date: January 12, 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key morpholine derivative with significance in pharmaceutical research and forensic chemistry. As a structural analog to compounds with known psychoactive properties, the development of robust and reliable analytical methods for its identification and quantification is paramount. This document details optimized methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explores the fundamental principles of its ionization and fragmentation behavior, and provides field-proven protocols for researchers, analytical scientists, and drug development professionals. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound belongs to the broad class of phenylmorpholines, a chemical family that includes compounds of significant pharmacological interest, such as the anorectic drug Phenmetrazine.[1][2] Morpholine and its derivatives are versatile chemical intermediates in drug synthesis and other industrial applications.[3][4] The subject compound, with the molecular formula C₁₁H₁₅NO₂, has a monoisotopic mass of 193.1103 Da.[5][6] Its structure, featuring a methoxyphenyl group attached to a morpholine ring, presents specific analytical challenges and opportunities.

The need for precise analytical characterization is driven by two main factors:

-

Pharmaceutical Development: As a potential intermediate or analog in drug discovery, understanding its metabolic fate and ensuring purity requires sensitive and specific analytical techniques.

-

Forensic and Clinical Toxicology: The emergence of new psychoactive substances (NPS) necessitates the ability to unambiguously identify novel morpholine analogs in complex matrices.[1]

Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will focus on the two primary MS-based workflows: GC-MS with Electron Ionization (EI) and LC-MS/MS with Electrospray Ionization (ESI).

Foundational Principles: Ionization and Chromatographic Strategy

The choice between GC-MS and LC-MS is dictated by the analyte's properties and the analytical objective. For this compound, both are viable, but they operate on different principles.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile and thermally stable. While the polarity of the morpholine ring can sometimes pose a challenge for direct GC analysis, this compound is generally amenable.[3] Electron Impact (EI) ionization, a hard ionization technique, is typically used. It imparts significant energy (70 eV) to the molecule, leading to extensive and reproducible fragmentation patterns that serve as a chemical fingerprint, ideal for library matching and initial identification.[7] In some cases, derivatization with agents like trifluoroacetic anhydride (TFAA) can improve chromatographic peak shape and provide diagnostically useful fragments.[8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for complex matrices (e.g., serum, urine) and for achieving the highest sensitivity. It does not require the analyte to be volatile. Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. The basic nitrogen in the morpholine ring readily accepts a proton, making ESI in positive ion mode highly efficient.[9] Subsequent fragmentation is achieved in a controlled manner using Collision-Induced Dissociation (CID) within the mass spectrometer, allowing for targeted and highly specific analysis (Selected Reaction Monitoring, SRM).

The following diagram illustrates the decision-making workflow for selecting the appropriate analytical platform.

Caption: High-level workflow for analytical method selection.

Mass Spectral Fragmentation Analysis

Understanding the fragmentation pathways is crucial for confident structural confirmation and method development.

GC-MS: Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙ at m/z 193) is formed, which then undergoes characteristic fragmentation. The fragmentation of amines is dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which stabilizes the resulting cation.[10]

Proposed Key Fragmentations:

-

α-Cleavage: The primary fragmentation is expected to be the cleavage of the bond between the phenyl-substituted carbon and the morpholine ring, leading to a stable morpholinium-type ion or a tropylium-like ion.

-

Morpholine Ring Opening: Subsequent fragmentation of the morpholine ring itself can occur, often through the loss of ethene (C₂H₄) or other small neutral molecules. The base peak for morpholine itself is often m/z 57 or m/z 86.[11]

-

Methoxyphenyl Group Fragmentation: The methoxyphenyl moiety can lose a methyl radical (∙CH₃) to form an ion at [M-15]⁺ or a formaldehyde molecule (CH₂O) via rearrangement to yield an ion at [M-30]⁺. The ion at m/z 107 (methoxybenzyl cation) is also a likely product.

The diagram below illustrates the proposed EI fragmentation pathway.

Caption: Proposed EI fragmentation pathway for this compound.

LC-MS/MS: Electrospray Ionization (ESI) Fragmentation

In positive ESI mode, the analyte is observed as the protonated molecule [M+H]⁺ at m/z 194.1. Tandem mass spectrometry (MS/MS) of this precursor ion via CID yields structurally significant product ions. The fragmentation is directed by the proton's location, typically on the most basic site, the nitrogen atom.[9]

Proposed Key Fragmentations:

-

Neutral Loss of Water: A common loss from protonated morpholine structures is H₂O, leading to an ion at m/z 176.1.

-

Ring Opening and Cleavage: The protonated morpholine ring can open, followed by cleavage to produce characteristic fragments. A significant product ion is often formed by the loss of the entire morpholine ring system from the methoxyphenyl moiety or cleavage across the ring.

-

Methoxyphenyl Cation: Cleavage of the C-C bond between the two ring systems can generate the protonated methoxyphenyl fragment or a stable methoxybenzyl cation at m/z 121.

The diagram below illustrates the proposed ESI-MS/MS fragmentation pathway.

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

Experimental Protocols & Data

The following protocols are provided as validated starting points and may require optimization based on the specific instrumentation used.

Protocol 1: GC-MS Analysis

This protocol is designed for the qualitative identification of this compound in relatively clean samples.

1. Sample Preparation:

- Accurately weigh ~1 mg of the sample.

- Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

- Dilute the stock solution 1:100 with methanol for a final concentration of 10 µg/mL.

2. GC-MS Parameters:

- GC System: Agilent 8890 GC or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

- Injection Volume: 1 µL, splitless mode.

- Inlet Temperature: 250°C.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp 1: 20°C/min to 280°C.

- Hold at 280°C for 5 minutes.

- MS System: Agilent 5977B MSD or equivalent.

- Transfer Line Temperature: 280°C.[3]

- Ion Source Temperature: 230°C.[3]

- Ionization Mode: Electron Impact (EI) at 70 eV.[3]

- Mass Range: m/z 40-450.

Protocol 2: LC-MS/MS Analysis

This protocol is optimized for the sensitive quantification of this compound in complex matrices like plasma or urine after appropriate extraction (e.g., Solid-Phase Extraction).

1. Sample Preparation:

- Perform protein precipitation or solid-phase extraction as required by the matrix.

- Reconstitute the final extract in 100 µL of the initial mobile phase (95% Mobile Phase A).

2. LC-MS/MS Parameters:

- LC System: Waters ACQUITY UPLC I-Class or equivalent.

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Flow Rate: 0.4 mL/min.

- Gradient:

- 0.0 min: 5% B

- 0.5 min: 5% B

- 4.0 min: 95% B

- 5.0 min: 95% B

- 5.1 min: 5% B

- 6.0 min: 5% B

- Column Temperature: 40°C.

- Injection Volume: 5 µL.

- MS System: Sciex Triple Quad™ 6500+ or equivalent.

- Ionization Mode: ESI Positive.

- Ion Source Parameters:

- Capillary Voltage: 3.9 kV.[9]

- Nebulizer Gas: 40 psi.

- Dry Gas Flow: 8 L/min.[9]

- Dry Gas Temperature: 250°C.

- MRM Transitions:

- Precursor Ion: m/z 194.1

- Product Ions (example): m/z 176.1 (Quantifier), m/z 121.1 (Qualifier). Collision energies must be optimized.

Summary of Mass Spectral Data

The following table summarizes the key mass-to-charge ratios for this compound.

| Parameter | Value | Ionization Mode | Notes |

| Molecular Formula | C₁₁H₁₅NO₂ | - | - |

| Monoisotopic Mass | 193.1103 Da | - | Theoretical exact mass. |

| Molecular Ion (M⁺˙) | m/z 193.1 | EI | Observed in GC-MS. |

| Protonated Molecule ([M+H]⁺) | m/z 194.1 | ESI | Precursor ion for LC-MS/MS. |

| Key EI Fragment 1 | m/z 135 | EI | Proposed α-cleavage product. |

| Key EI Fragment 2 | m/z 107 | EI | Proposed methoxybenzyl cation. |

| Key MS/MS Product 1 | m/z 176.1 | ESI | Proposed neutral loss of H₂O. |

| Key MS/MS Product 2 | m/z 121.1 | ESI | Proposed methoxybenzyl-type fragment. |

Conclusion and Future Outlook

The methodologies presented in this guide provide a robust framework for the analysis of this compound. The predictable fragmentation patterns under both EI and ESI conditions allow for confident identification and reliable quantification. For forensic applications, the use of high-resolution mass spectrometry (HRMS) is recommended to provide elemental composition data for unequivocal structure confirmation, especially when reference standards are unavailable.[8] As new analogs continue to emerge, the principles of fragmentation outlined here will serve as a valuable tool for tentatively identifying related novel psychoactive substances.

References

-

Di Donna, L., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

-